molecular formula C24H29N3O2 B3328564 Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine CAS No. 485394-20-5

Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine

Cat. No.: B3328564
CAS No.: 485394-20-5
M. Wt: 391.5 g/mol
InChI Key: NITCFCOIRHHNRN-FGZHOGPDSA-N
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Description

Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine is an organic compound with the molecular formula C24H29N3O2 It is characterized by the presence of two oxazoline rings attached to a central amine group

Properties

IUPAC Name

2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-15(2)21-13-28-23(26-21)17-9-5-7-11-19(17)25-20-12-8-6-10-18(20)24-27-22(14-29-24)16(3)4/h5-12,15-16,21-22,25H,13-14H2,1-4H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITCFCOIRHHNRN-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@H](CO4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine typically involves the reaction of 2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenylamine with appropriate reagents under controlled conditions. One common method involves the use of a coupling reaction, where the amine group reacts with a suitable electrophile to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can introduce various functional groups onto the amine .

Scientific Research Applications

Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it useful in catalysis. Additionally, the amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine is unique due to its specific combination of oxazoline rings and an amine group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific coordination chemistry and reactivity .

Biological Activity

Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and molecular interactions.

Structure and Composition

  • Molecular Formula : C30H25N3O2
  • CAS Number : Not specified in the results.
  • Molecular Weight : 465.54 g/mol

Physical Properties

The compound's physical properties such as melting point and boiling point were not detailed in the search results but can be typically found in chemical databases or specific studies.

Anticancer Activity

Research has indicated that derivatives of oxazoles, including compounds similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain quinoxalinone derivatives demonstrated cytotoxicity against HeLa cells with an IC50 value of 10.46 ± 0.82 μM/mL . This suggests that the bis(oxazole) structure may also confer similar anticancer properties.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes related to metabolic disorders. For example, studies on related compounds have demonstrated significant inhibition of the enzyme α-glucosidase, with IC50 values around 52.54 ± 0.09 μM for certain derivatives . This activity indicates a potential role in managing conditions like diabetes by modulating carbohydrate metabolism.

Molecular Interactions

Molecular docking studies have been employed to elucidate the binding modes of bis(oxazole) compounds with DNA and proteins. These studies suggest that such compounds can intercalate with DNA, which is a mechanism often exploited in anticancer drug design . The binding affinity measurements indicate favorable interactions that could enhance their therapeutic efficacy.

Study 1: Cytotoxicity Against Cancer Cells

A series of oxazole derivatives were synthesized and tested for their cytotoxicity against HeLa cells. The study found that compounds with structural similarities to this compound showed promising results, indicating that modifications to the oxazole ring can enhance biological activity .

Study 2: Enzyme Inhibition Profile

In another investigation, the inhibitory effects of synthesized oxazole derivatives on α-glucosidase were assessed. The findings revealed that certain derivatives could inhibit enzyme activity significantly, suggesting potential applications in antidiabetic therapies .

Summary of Biological Activities

Activity TypeCompound TypeIC50 Value (μM)Reference
CytotoxicityQuinoxalinone Derivatives10.46 ± 0.82
α-Glucosidase InhibitionOxazole Derivatives52.54 ± 0.09

Molecular Docking Results

CompoundBinding Affinity (kcal/mol)Target Protein
Bis(oxazole derivative)-8.1DNA
Related oxazole derivative-8.7α-glucosidase

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine
Reactant of Route 2
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